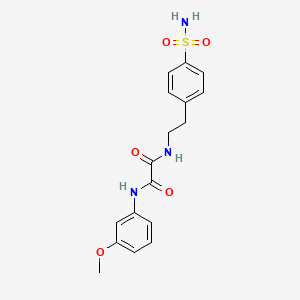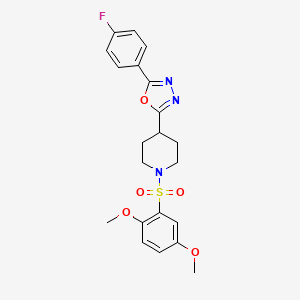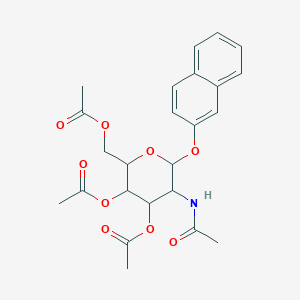
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MS023, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been found to have potential applications in cancer research, inflammation, and neurological disorders. In
作用机制
The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves the inhibition of HDACs and the reduction of pro-inflammatory cytokine production. HDAC inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of pro-inflammatory cytokine production and NF-kB activation leads to the reduction of inflammation and the improvement of cognitive function in neurological disorders.
Biochemical and Physiological Effects:
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to reduce the production of pro-inflammatory cytokines and the activation of NF-kB. In neurological disorders, this compound has been found to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its ability to inhibit HDACs and reduce inflammation. This compound has been shown to have potential applications in cancer research, inflammation, and neurological disorders. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments.
未来方向
There are several future directions for N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. One direction is to further investigate its potential applications in cancer research, inflammation, and neurological disorders. Another direction is to optimize the synthesis method and improve the purity of the compound. Further studies are also needed to determine the optimal dosage and administration of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments. Additionally, the potential toxicity and side effects of this compound need to be further investigated.
合成方法
The synthesis of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been achieved using multiple methods. One method involves the reaction of 3-methoxybenzamide with 4-aminobenzenesulfonamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction mixture is then treated with oxalyl chloride and triethylamine to yield the desired product. Another method involves the reaction of 3-methoxybenzamide with 4-aminobenzenesulfonamide in the presence of N,N'-disuccinimidyl carbonate (DSC) and triethylamine in dichloromethane. The reaction mixture is then treated with oxalyl chloride to yield the desired product.
科学研究应用
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been found to have potential applications in cancer research, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In inflammation, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to reduce the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
In neurological disorders, N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-4-2-3-13(11-14)20-17(22)16(21)19-10-9-12-5-7-15(8-6-12)26(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPAULSGLTHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2910914.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)
![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2910920.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2910921.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910922.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2910924.png)

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2910926.png)


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2910933.png)